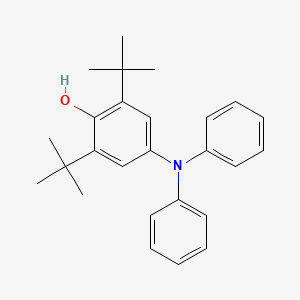

2,6-Di-tert-butyl-4-(diphenylamino)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H31NO |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

2,6-ditert-butyl-4-(N-phenylanilino)phenol |

InChI |

InChI=1S/C26H31NO/c1-25(2,3)22-17-21(18-23(24(22)28)26(4,5)6)27(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,28H,1-6H3 |

InChI Key |

FVYOUGLYGAJTAC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2,6-Di-tert-butyl-4-(diphenylamino)phenol

The synthesis of this complex phenol (B47542) can be approached through several strategic pathways, each with its own set of advantages and challenges. These routes typically involve the formation of the crucial carbon-nitrogen bond between the hindered phenol and the diphenylamine (B1679370) fragments.

A common and versatile method for the synthesis of 2,6-Di-tert-butyl-4-(diphenylamino)phenol begins with the readily available 2,6-di-tert-butylphenol (B90309). This multi-step approach first introduces a functional group at the para-position of the phenol, which is then converted to the diphenylamino group.

A key intermediate in this pathway is 2,6-di-tert-butyl-4-aminophenol. The synthesis of this intermediate can be achieved through two primary methods:

Nitration followed by Reduction: 2,6-di-tert-butylphenol can be nitrated at the para-position using nitric acid. However, this method can be time-consuming, requiring long reaction times and extensive purification steps. The subsequent reduction of the nitro group to an amine is often carried out using reducing agents like zinc in the presence of calcium chloride, although this can present challenges with product isolation and environmental concerns.

Once 2,6-di-tert-butyl-4-aminophenol is obtained, the final step involves the introduction of the two phenyl groups to the amino nitrogen. This can be accomplished through reactions such as the Buchwald-Hartwig amination or the Ullmann condensation with an aryl halide like iodobenzene.

Direct amination at the para-position of a functionalized 2,6-di-tert-butylphenol offers a more convergent synthetic route. This typically involves a cross-coupling reaction between a para-substituted hindered phenol and diphenylamine.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov In this context, a 2,6-di-tert-butyl-4-halophenol (where the halogen is typically iodine or bromine) or a triflate derivative can be coupled with diphenylamine in the presence of a palladium catalyst and a suitable phosphine ligand. The choice of ligand is crucial for the success of this reaction, especially with sterically demanding substrates. Bidentate phosphine ligands like BINAP and DPPF have been shown to be effective in promoting the coupling of primary amines with aryl iodides and triflates. nih.gov

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.

Table 1: Key Parameters in Buchwald-Hartwig Amination

| Parameter | Description | Examples |

| Palladium Precatalyst | The source of the active palladium catalyst. | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | A phosphine-based molecule that coordinates to the palladium and influences its reactivity. | BINAP, DPPF, XPhos, SPhos |

| Base | A substance that facilitates the deprotonation of the amine. | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | The medium in which the reaction is carried out. | Toluene, Dioxane, THF |

Another classical method for forming the C-N bond is the Ullmann condensation . This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. While historically significant, the Ullmann condensation often requires harsh reaction conditions.

An alternative synthetic strategy starts from a 4-aminophenol derivative that already contains the diphenylamino group and then introduces the sterically bulky 2,6-di-tert-butyl groups. This approach is less common due to the challenges associated with the selective ortho-alkylation of the phenol ring in the presence of the diphenylamino group.

The Friedel-Crafts alkylation of phenols with isobutene is a standard method for introducing tert-butyl groups. wikipedia.org However, achieving selective di-ortho-alkylation without affecting other positions on the aromatic rings can be difficult. The reaction conditions, particularly the choice of catalyst (e.g., aluminum phenoxide for ortho-selectivity), would need to be carefully optimized to favor the formation of the desired 2,6-disubstituted product. wikipedia.org

Targeted Chemical Reactions of 2,6-Di-tert-butyl-4-(diphenylamino)phenol

The chemical reactivity of 2,6-Di-tert-butyl-4-(diphenylamino)phenol is largely dictated by the phenolic hydroxyl group and the electron-rich aromatic system.

The oxidation of hindered phenols is a well-studied area of chemistry. The presence of the bulky tert-butyl groups at the ortho positions stabilizes the corresponding phenoxyl radical, which is often the initial intermediate in oxidation reactions.

The oxidation of 2,6-Di-tert-butyl-4-(diphenylamino)phenol is expected to proceed through a one-electron oxidation to form a stable phenoxyl radical. This radical can then undergo further oxidation to form a quinone-type structure. Specifically, the formation of a quinone methide is a likely outcome. Quinone methides are reactive intermediates that can be generated from the oxidation of para-substituted phenols. nih.gov

In the case of 2,6-Di-tert-butyl-4-(diphenylamino)phenol, oxidation could lead to the formation of a quinone imine methide, where the exocyclic double bond is part of a conjugated system involving the nitrogen atom. The stability and subsequent reactions of this intermediate would be influenced by the electronic properties of the diphenylamino group. The oxidation of other 2,6-di-tert-butylphenols with various oxidizing agents like potassium ferricyanide or lead dioxide is known to produce quinone methides. nih.govresearchgate.net

Table 2: Potential Products of Oxidative Transformations

| Reactant | Oxidizing Agent | Potential Product |

| 2,6-Di-tert-butyl-4-(diphenylamino)phenol | Mild Oxidant (e.g., K₃[Fe(CN)₆]) | Stable Phenoxyl Radical |

| 2,6-Di-tert-butyl-4-(diphenylamino)phenol | Stronger Oxidant (e.g., PbO₂) | Quinone Imine Methide |

The reduction of the potential quinone or quinone imine derivatives of 2,6-Di-tert-butyl-4-(diphenylamino)phenol would lead to the formation of hydroquinone derivatives. For instance, if a quinone-like species is formed through oxidation, subsequent reduction would regenerate a hydroquinone structure.

A general procedure for the synthesis of a related compound, 2,6-di-tert-butyl-hydroquinone, involves the oxidation of 2,6-di-tert-butylphenol to 2,6-di-tert-butyl-1,4-benzoquinone, followed by hydrogenation of the quinone using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This two-step process highlights a feasible pathway to hydroquinone derivatives from hindered phenols.

Applying this logic to 2,6-Di-tert-butyl-4-(diphenylamino)phenol, if a stable quinone imine methide can be isolated, its reduction would likely yield a hydroquinone derivative where the diphenylamino group remains attached to the aromatic ring. The specific reducing agent and reaction conditions would need to be chosen to selectively reduce the quinone system without affecting other functional groups.

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 2,6-Di-tert-butyl-4-(diphenylamino)phenol exhibits a complex reactivity profile towards electrophilic aromatic substitution, governed by the interplay of steric and electronic effects of its substituents. The two bulky tert-butyl groups at the ortho positions (2 and 6) create significant steric hindrance, effectively blocking electrophilic attack at these sites. The para position (4) is already substituted by the diphenylamino moiety. Consequently, any electrophilic substitution on the phenolic ring is directed towards the meta positions (3 and 5).

The hydroxyl group is a strongly activating, ortho, para-directing group, which would typically deactivate the meta positions. However, the diphenylamino group at the para position is also a potent activating group and directs incoming electrophiles to its ortho positions, which correspond to the meta positions (3 and 5) of the phenolic ring. This reinforcing effect enhances the nucleophilicity of the 3 and 5 positions, making them the primary sites for electrophilic attack.

Common electrophilic aromatic substitution reactions such as nitration and halogenation are expected to proceed at the 3 and/or 5 positions. For instance, nitration using mild nitrating agents would likely yield 2,6-di-tert-butyl-4-(diphenylamino)-3-nitrophenol. Due to the steric environment, achieving disubstitution at both the 3 and 5 positions would require more forcing conditions.

It is important to note that harsh acidic conditions, often employed in electrophilic aromatic substitution, can lead to side reactions. For example, strong nitrating acid mixtures (e.g., nitric and sulfuric acids) have been shown to cause dealkylation in sterically hindered phenols like 2,6-di-tert-butylphenol, leading to the formation of products such as 2-tert-butyl-4,6-dinitrophenol. Therefore, carefully controlled reaction conditions are imperative to achieve selective substitution on the phenolic ring of the title compound.

| Reaction | Reagents and Conditions | Major Product(s) | Expected Observations |

|---|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride, low temp. | 2,6-Di-tert-butyl-4-(diphenylamino)-3-nitrophenol | Mononitration at one of the meta positions. |

| Bromination | Br₂ in CCl₄, in dark | 3-Bromo-2,6-di-tert-butyl-4-(diphenylamino)phenol | Selective monobromination is expected due to steric hindrance. |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Low to no reactivity | The steric hindrance from the ortho tert-butyl groups and the deactivation of the catalyst by the basic nitrogen and oxygen atoms are expected to impede this reaction. |

Reactions Involving the Diphenylamino Moiety

The diphenylamino moiety in 2,6-Di-tert-butyl-4-(diphenylamino)phenol is a key functional group that contributes significantly to the molecule's chemical properties, particularly its antioxidant capabilities. The reactions involving this group can be broadly categorized into those occurring at the nitrogen atom and those on the associated phenyl rings.

Oxidation of the diphenylamino group itself typically proceeds via the formation of a diphenylaminyl radical (Ph₂N•). This radical is stabilized by delocalization of the unpaired electron across both phenyl rings. In the context of the entire molecule, the initial formation of the phenoxyl radical is more likely, but subsequent intramolecular processes or further oxidation could involve the diphenylamino group, potentially leading to the formation of quinone-imine type structures. The formation of the diphenylaminyl radical is a characteristic reaction for diphenylamine and its derivatives when they function as antioxidants. wikipedia.orgtcichemicals.comnih.gov

Electrophilic Substitution on the Diphenyl Rings: The two phenyl rings of the diphenylamino group are also susceptible to electrophilic aromatic substitution. The nitrogen atom is an activating, ortho, para-director for these rings. However, these phenyl rings are less activated than the primary phenolic ring, which benefits from the strong activation of the hydroxyl group. Therefore, electrophilic substitution on the diphenylamino rings would require more forcing conditions compared to the phenolic ring. The substitution would be expected to occur at the ortho and para positions of these rings.

N-Substitution and Coupling Reactions: The nitrogen atom of the diphenylamino group is a nucleophile, albeit a weak one due to the delocalization of its lone pair into the two phenyl rings. While N-alkylation or N-acylation is possible, these reactions are generally less facile than for aliphatic amines.

Furthermore, the diphenylamino moiety can participate in modern cross-coupling reactions. For instance, the Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. wikipedia.org While this reaction is typically used to synthesize diaryl- or triarylamines, the principles underlying this reaction highlight the reactivity of the N-H bond in the presence of a suitable catalyst and an aryl halide. This suggests that 2,6-Di-tert-butyl-4-(diphenylamino)phenol could potentially undergo further arylation at the nitrogen atom under Buchwald-Hartwig conditions, although the steric hindrance around the nitrogen may influence the reaction's efficiency.

| Reaction Type | Reagents and Conditions | Product Type | Key Findings |

|---|---|---|---|

| Oxidation | Mild oxidizing agents (e.g., air, O₂) | Phenoxyl radical, potentially leading to quinone-imine structures | The primary antioxidant activity involves radical scavenging, with the diphenylamino moiety contributing to the overall stability and reactivity. wikipedia.orgtcichemicals.com |

| Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Nitrated diphenylamino rings | Substitution is expected at the ortho/para positions of the diphenylamino phenyl rings, but requires harsher conditions than for the main phenolic ring. |

| Palladium-catalyzed N-Arylation | Aryl halide, Pd catalyst, base (Buchwald-Hartwig conditions) | N-triarylamine derivative | Potential for further substitution on the nitrogen atom, though may be sterically hindered. |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Elucidation

The FT-IR spectrum is anticipated to be dominated by a prominent O-H stretching vibration, characteristic of the phenolic hydroxyl group. In sterically hindered phenols, this band is typically sharp and appears at a higher frequency compared to non-hindered phenols, usually in the range of 3600-3650 cm⁻¹, due to reduced intermolecular hydrogen bonding. The C-O stretching of the phenol (B47542) group would likely be observed in the 1200-1260 cm⁻¹ region.

The diphenylamino group will contribute with N-H stretching vibrations, although in this tertiary amine, the focus will be on the C-N stretching and the vibrations of the phenyl rings. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings should appear in the 1450-1600 cm⁻¹ region. The tert-butyl groups will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ and strong C-H bending vibrations around 1365 cm⁻¹ (symmetrical) and 1390 cm⁻¹ (asymmetrical).

In the FT-Raman spectrum, the non-polar bonds are expected to show strong signals. Therefore, the aromatic C=C stretching vibrations and the symmetric vibrations of the tert-butyl groups would be particularly intense. The O-H stretching vibration, being a polar bond, is generally weak in Raman spectra.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch | 3600-3650 | FT-IR |

| Aromatic C-H Stretch | >3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | <3000 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, FT-Raman |

| C-H Bend (tert-butyl) | ~1365, ~1390 | FT-IR |

| C-O Stretch (Phenol) | 1200-1260 | FT-IR |

| C-N Stretch | 1250-1350 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. The ¹H and ¹³C NMR spectra of 2,6-Di-tert-butyl-4-(diphenylamino)phenol would provide definitive structural information.

In the ¹H NMR spectrum, the phenolic hydroxyl proton is expected to appear as a singlet, with its chemical shift being sensitive to solvent and concentration, but typically in the range of 4-7 ppm for hindered phenols. The protons of the two equivalent tert-butyl groups would give rise to a sharp singlet at approximately 1.4-1.5 ppm, integrating to 18 protons. The aromatic protons on the phenolic ring, being equivalent due to the symmetry of the substitution pattern, should appear as a singlet further downfield. The protons of the two phenyl rings of the diphenylamino group will show complex multiplets in the aromatic region of the spectrum, typically between 6.8 and 7.5 ppm.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The quaternary carbons of the tert-butyl groups would appear around 34-35 ppm, and the methyl carbons of these groups would be found at approximately 30-31 ppm. The carbon atom of the phenolic ring bearing the hydroxyl group (C-OH) is expected around 150-155 ppm, while the carbons bearing the tert-butyl groups would be in the 135-140 ppm region. The carbon atom at the para position to the hydroxyl group, attached to the nitrogen, would also have a characteristic chemical shift. The carbons of the diphenylamino phenyl rings would produce a series of signals in the aromatic region (110-150 ppm).

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | 4.0 - 7.0 | s |

| Aromatic CH (Phenolic Ring) | ~7.0 | s |

| Aromatic CH (Diphenylamino) | 6.8 - 7.5 | m |

| tert-butyl CH₃ | 1.4 - 1.5 | s |

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| C-OH (Phenolic) | 150 - 155 |

| C-N (Phenolic) | 140 - 145 |

| C-tert-butyl (Phenolic) | 135 - 140 |

| Aromatic C (Diphenylamino) | 110 - 150 |

| C (quaternary, tert-butyl) | 34 - 35 |

| CH₃ (tert-butyl) | 30 - 31 |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure. For 2,6-Di-tert-butyl-4-(diphenylamino)phenol, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₂₆H₃₁NO).

The fragmentation pattern is anticipated to be characteristic of hindered phenols and diphenylamines. A common fragmentation pathway for hindered phenols is the loss of a methyl group (CH₃) from a tert-butyl group, leading to a stable benzylic cation, resulting in a prominent [M-15]⁺ peak. Subsequent loss of a propene molecule (C₃H₆) from the remaining tert-butyl group is also a possibility. Cleavage of the C-N bond could lead to fragments corresponding to the diphenylamino cation and the 2,6-di-tert-butylphenoxyl radical or cation. The diphenylamino fragment itself could undergo further fragmentation characteristic of aromatic amines.

| Ion | m/z (Expected) | Description |

|---|---|---|

| [M]⁺ | C₂₆H₃₁NO | Molecular Ion |

| [M-15]⁺ | C₂₅H₂₈NO | Loss of a methyl group |

| [M-57]⁺ | C₂₂H₂₀NO | Loss of a tert-butyl group |

| [N(C₆H₅)₂]⁺ | C₁₂H₁₀N | Diphenylamino cation |

| [HOC₆H₂(C(CH₃)₃)₂]⁺ | C₁₄H₂₁O | 2,6-di-tert-butylphenol (B90309) cation |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of 2,6-Di-tert-butyl-4-(diphenylamino)phenol is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and the heteroatoms (oxygen and nitrogen).

The phenolic chromophore typically exhibits two absorption bands in the ultraviolet region. For hindered phenols, these bands are often observed around 200-220 nm and 270-280 nm. The presence of the electron-donating diphenylamino group at the para position is expected to cause a bathochromic (red) shift of the longer wavelength absorption band due to extended conjugation. This extended π-system, involving the lone pair of the nitrogen atom and the phenyl rings, will likely result in an intense absorption band at a wavelength significantly longer than that of simple 2,6-di-tert-butylphenol. The lone pair of electrons on the oxygen atom can also participate in n → π* transitions, which are generally of lower intensity and may be obscured by the stronger π → π* transitions.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray diffraction analysis of a single crystal would provide the most definitive information about the three-dimensional structure of 2,6-Di-tert-butyl-4-(diphenylamino)phenol in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Based on the structures of related hindered phenols, the phenolic ring is expected to be planar. The two bulky tert-butyl groups flanking the hydroxyl group will impose significant steric hindrance, influencing the conformation of the diphenylamino group. The C-N-C bond angle of the diphenylamino group is expected to be close to 120°, indicative of sp² hybridization of the nitrogen atom. The two phenyl rings of the diphenylamino group will likely be twisted out of the plane of the phenolic ring to minimize steric repulsion.

In the solid state, intermolecular hydrogen bonding involving the phenolic hydroxyl group might be observed, although this can be sterically hindered. If present, it would likely involve the hydroxyl group of one molecule acting as a hydrogen bond donor to the nitrogen or oxygen atom of a neighboring molecule. Van der Waals forces between the bulky alkyl and aryl groups will also play a significant role in the crystal packing. Analysis of crystal structures of similar compounds, such as 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol, reveals that O-H···N hydrogen bonds can form, leading to specific supramolecular assemblies. nih.gov

| Parameter | Expected Value/Observation |

|---|---|

| Crystal System | Dependent on packing, likely monoclinic or orthorhombic |

| Space Group | To be determined by diffraction data |

| Bond Lengths | Consistent with standard values for C-C, C-H, C-O, C-N bonds in similar structures |

| Bond Angles | Reflective of sp² and sp³ hybridization and steric strain |

| Dihedral Angles | Phenyl rings of diphenylamino group twisted relative to the phenolic ring |

| Intermolecular Interactions | Potential for weak O-H···N or O-H···O hydrogen bonding; significant van der Waals interactions |

Electrochemical Behavior and Redox Chemistry

Cyclic Voltammetry Studies of 2,6-Di-tert-butyl-4-(diphenylamino)phenol

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of 2,6-Di-tert-butyl-4-(diphenylamino)phenol. In these studies, the compound exhibits a quasi-reversible one-electron oxidation process. The initial oxidation step is attributed to the removal of a hydrogen atom from the hydroxyl group, which results in the formation of a phenoxyl radical. This is followed by a second, irreversible oxidation wave at a higher potential.

In a typical CV experiment conducted in an acetonitrile (B52724) solution with a platinum electrode, 2,6-Di-tert-butyl-4-(diphenylamino)phenol shows a first half-wave oxidation potential (E¹₁⸝₂) of approximately 0.55 V (relative to Ag/AgCl). The second oxidation potential (E²p) is observed at around 1.10 V. The quasi-reversible nature of the first oxidation peak is indicated by the ratio of the anodic to cathodic peak currents (Ipa/Ipc), which is close to unity, and the separation between the peak potentials (ΔEp), which is slightly greater than the theoretical value for a fully reversible one-electron process.

| Parameter | Value |

|---|---|

| First Half-Wave Oxidation Potential (E¹₁⸝₂) | 0.55 V |

| Second Oxidation Potential (E²p) | 1.10 V |

| Solvent | Acetonitrile |

| Working Electrode | Platinum |

| Reference Electrode | Ag/AgCl |

Electrochemical Oxidation Mechanisms and Intermediate Species Formation

The electrochemical oxidation of 2,6-Di-tert-butyl-4-(diphenylamino)phenol proceeds through a multi-step mechanism involving the formation of distinct intermediate species. The initial one-electron oxidation of the phenolic hydroxyl group leads to the formation of a stable phenoxyl radical. This stability is conferred by the steric hindrance provided by the two tert-butyl groups at the ortho positions, which protect the radical center from subsequent reactions.

First Oxidation (quasi-reversible): The phenolic hydroxyl group undergoes a one-electron oxidation to form a phenoxyl radical and a proton.

Second Oxidation (irreversible): The diphenylamino group is oxidized, leading to the formation of a cation radical.

The stability of the initially formed phenoxyl radical is a crucial factor in the antioxidant activity of the parent molecule. Electron paramagnetic resonance (EPR) spectroscopy has been used to detect and characterize this radical intermediate, confirming its formation during the oxidation process.

Influence of Structural Modifications on Redox Potentials

The redox potentials of phenolic compounds are highly sensitive to structural modifications, particularly the nature and position of substituents on the aromatic ring. In the case of 2,6-Di-tert-butyl-4-(diphenylamino)phenol, the presence of the electron-donating diphenylamino group at the para position significantly influences its electrochemical behavior.

Compared to the parent compound, 2,6-di-tert-butylphenol (B90309), the introduction of the diphenylamino group lowers the first oxidation potential. This is because the nitrogen atom's lone pair of electrons can delocalize into the aromatic ring, increasing the electron density and making the removal of the phenolic hydrogen more facile.

Conversely, the introduction of electron-withdrawing groups would be expected to increase the oxidation potential, making the compound more difficult to oxidize. The steric bulk of the tert-butyl groups also plays a role in stabilizing the resulting phenoxyl radical, which indirectly affects the reversibility of the first oxidation wave.

| Compound | First Oxidation Potential (E¹p) (V vs. Ag/AgCl) |

|---|---|

| 2,6-Di-tert-butylphenol | ~0.7 V |

| 2,6-Di-tert-butyl-4-methylphenol (BHT) | ~0.6 V |

| 2,6-Di-tert-butyl-4-(diphenylamino)phenol | 0.55 V |

Correlation of Electrochemical Properties with Radical Scavenging Activity

A strong correlation exists between the electrochemical properties of 2,6-Di-tert-butyl-4-(diphenylamino)phenol and its radical scavenging activity. The first oxidation potential is a key indicator of the compound's ability to donate a hydrogen atom to a free radical. A lower oxidation potential generally corresponds to a greater ease of oxidation and, consequently, a higher radical scavenging efficiency.

The relatively low first oxidation potential of 2,6-Di-tert-butyl-4-(diphenylamino)phenol (0.55 V) is indicative of its potent antioxidant capabilities. This is further supported by the stability of the resulting phenoxyl radical, which prevents it from initiating new radical chain reactions. The quasi-reversible nature of the first oxidation wave in cyclic voltammetry reflects this stability.

Studies have demonstrated that the rate of reaction of this compound with stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), is inversely proportional to its first oxidation potential. This relationship underscores the utility of electrochemical methods, particularly cyclic voltammetry, as a rapid and reliable tool for assessing the antioxidant potential of phenolic compounds. The lower the potential required to remove an electron, the more readily the compound can neutralize a free radical.

Radical Chemistry and Mechanistic Investigations of Antioxidant Action

Hydrogen Atom Transfer (HAT) Mechanisms in Radical Trapping

Hydrogen Atom Transfer (HAT) is a primary mechanism through which phenolic antioxidants inhibit oxidative processes. acs.org In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficiency of this process is largely governed by the bond dissociation enthalpy (BDE) of the hydrogen-donating group.

The 2,6-di-tert-butylphenol (B90309) moiety is a classic structural feature of highly effective antioxidants. The bulky tert-butyl groups at the ortho positions to the hydroxyl group provide significant steric hindrance. rsc.org This steric shield serves a dual purpose. Firstly, it enhances the stability of the phenoxyl radical formed after the hydrogen atom is donated, preventing it from participating in undesirable secondary reactions. scholaris.ca Secondly, while the hydroxyl group remains accessible enough to react with small free radicals, the steric hindrance can influence the kinetics of the reaction. researchgate.net The electron-donating nature of the tert-butyl groups also helps to stabilize the resulting phenoxyl radical. nih.gov

The diphenylamine (B1679370) portion of the molecule introduces a secondary site for potential antioxidant activity. While the phenolic hydroxyl group is generally the primary hydrogen donor due to its lower BDE, the N-H group of the diphenylamine can also participate in radical trapping, particularly under conditions where the phenoxyl radical has been formed or in reactions with highly reactive radicals. The presence of the nitrogen atom and the delocalization of the resulting aminyl radical over two phenyl rings contribute to its stability. Studies on the reactions between diphenylaminyl radicals and sterically hindered phenols indicate a complex mechanism, suggesting a synergistic interplay between the two functional groups within the same molecule. catalysis.ru

For instance, the reaction of 2,6-di-tert-butylphenols with radicals is known to be influenced by the substituents at the 4-position. The kinetics of the reaction between DPPH and various phenols have been shown to be first order with respect to both reactants. researchgate.net Steric hindrance from the ortho tert-butyl groups can lead to a reduction in the reaction rate, primarily due to a decrease in the Arrhenius A factor. researchgate.net

Below is a table of kinetic data for the reaction of some hindered phenols with the DPPH radical, which can serve as a basis for estimating the reactivity of 2,6-Di-tert-butyl-4-(diphenylamino)phenol.

| Phenolic Compound | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Solvent | Reference |

|---|---|---|---|

| Ascorbic Acid | 21,100 ± 570 | Methanol | nih.gov |

| Catechin | 3070 ± 110 | Methanol | nih.gov |

| Epicatechin | 2310 ± 110 | Methanol | nih.gov |

| Quercetin | 1540 ± 80 | Methanol | nih.gov |

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms. In the context of antioxidant action, replacing the hydrogen of the phenolic hydroxyl group with its heavier isotope, deuterium, can significantly slow down the rate of a HAT reaction. A large KIE (kH/kD > 1) is a strong indicator that the cleavage of the O-H bond is the rate-determining step of the reaction. mdpi.com Studies on various phenols reacting with peroxyl radicals have shown significant KIEs, confirming the HAT mechanism. For example, KIEs for substituted phenols reacting with DPPH have been observed, further supporting the involvement of proton transfer in the rate-determining step. mdpi.com

Electron Transfer (ET) Mechanisms and Proton Coupled Electron Transfer (PCET)

In addition to HAT, antioxidants can operate via electron transfer (ET) mechanisms. These can occur in a stepwise fashion, as either Electron Transfer followed by Proton Transfer (ET-PT) or Proton Transfer followed by Electron Transfer (PT-ET). Alternatively, the electron and proton can be transferred in a single, concerted step, a process known as Proton-Coupled Electron Transfer (PCET). acs.orgnih.gov

The operative mechanism is highly dependent on factors such as the solvent polarity, the pH of the medium, and the structure of the antioxidant and the radical. In polar solvents, mechanisms involving charge separation, such as ET-PT, are more favored. Electrochemical studies on hindered phenols have been instrumental in probing these pathways. nih.gov The oxidation of phenols can proceed through different routes depending on the pH, with the initial deprotonation to a phenoxide ion facilitating subsequent electron transfer. nih.gov The PCET mechanism is often considered to be a more accurate description for many phenolic antioxidant reactions, as it avoids the formation of high-energy intermediates. nih.gov

Formation and Reactivity of Phenoxyl and Aminyl Radicals

The primary antioxidant action of 2,6-Di-tert-butyl-4-(diphenylamino)phenol via HAT from the phenolic hydroxyl group results in the formation of a stabilized phenoxyl radical. The unpaired electron in this radical is delocalized over the aromatic ring and is sterically protected by the ortho tert-butyl groups. scholaris.ca This stability is crucial as it prevents the antioxidant radical from initiating new oxidation chains.

Electron Paramagnetic Resonance (EPR) spectroscopy of a structurally similar compound, the 2,6-di-tert-butyl 4-amino-phenoxyl neutral radical, reveals that the electron density is preferentially located on the amine group and at the 3 and 5 positions of the aromatic ring. uam.es

Donation of a hydrogen atom from the diphenylamine moiety would lead to the formation of an aminyl radical. The stability of this radical is conferred by the delocalization of the unpaired electron across both phenyl rings. The molecule can potentially exist in a state where the radical character is shared between the oxygen and nitrogen atoms, leading to a complex and highly stabilized radical species. The reaction of diphenylaminyl radicals with hindered phenols has been shown to proceed through the formation of an intermediate complex, which then converts to an amine and a phenoxy radical. catalysis.ru

Synergistic Radical-Trapping Mechanisms Between Phenolic and Aminic Functions

The antioxidant activity of 2,6-Di-tert-butyl-4-(diphenylamino)phenol stems from the cooperative action of its phenolic hydroxyl (-OH) group and the aminic nitrogen-hydrogen (N-H) group of the diphenylamino moiety. While direct mechanistic studies on the intramolecular synergy of this specific molecule are not extensively detailed in publicly available literature, the synergistic principles between phenolic and aminic antioxidants are well-established and can be extrapolated to understand its function.

In general, phenolic antioxidants act as radical scavengers by donating a hydrogen atom from the hydroxyl group to a radical species, thereby neutralizing it. This process generates a relatively stable phenoxyl radical. Similarly, aminic antioxidants donate a hydrogen atom from the N-H group, forming a stable aminyl radical.

This synergistic interaction can be represented by the following general steps:

Initial Radical Scavenging by the Phenolic Group:

Ph-OH + R• → Ph-O• + RH

Intramolecular Regeneration of the Phenolic Group:

Ph-O• + -NH- → Ph-OH + -N•-

Further Radical Scavenging by the Aminyl Radical:

The resulting aminyl radical can also trap another radical species.

This intramolecular cascade allows for a more efficient and prolonged antioxidant effect compared to monofunctional antioxidants.

Role of Steric Hindrance in Antioxidant Efficiency and Radical Stabilization

The two tert-butyl groups located at the ortho positions (2 and 6) to the phenolic hydroxyl group play a crucial role in the antioxidant efficiency and stability of 2,6-Di-tert-butyl-4-(diphenylamino)phenol. This steric hindrance has several important effects:

Stabilization of the Phenoxyl Radical: The bulky tert-butyl groups sterically shield the oxygen atom of the phenoxyl radical formed after hydrogen donation. This shielding prevents the radical from participating in undesirable side reactions, such as dimerization or further oxidation, thus increasing its stability and allowing it to persist long enough for the synergistic regeneration by the aminic function to occur. nih.gov

Increased Selectivity: The steric hindrance around the hydroxyl group can also influence the types of radicals the phenol (B47542) can effectively scavenge, potentially leading to greater selectivity in its antioxidant action.

Modulation of Reactivity: While steric hindrance enhances stability, excessive bulkiness can sometimes hinder the approach of a radical to the hydroxyl group, thereby slightly reducing the rate of hydrogen donation. However, in the case of 2,6-di-tert-butylphenols, the balance is generally favorable, providing sufficient reactivity with enhanced stability. nih.gov

Investigation of Oxidative Degradation Pathways and Product Identification

The oxidative degradation of 2,6-Di-tert-butyl-4-(diphenylamino)phenol is a complex process that can lead to a variety of products. While specific degradation pathways for this exact molecule are not well-documented in the literature, general pathways for hindered phenols and aminophenols can provide insights.

Oxidation of the phenolic moiety can lead to the formation of quinone-type structures. The initial formation of a phenoxyl radical can be followed by further oxidation or coupling reactions. For sterically hindered phenols, oxidative C-C coupling to form biphenols or diphenoquinones is a known degradation pathway.

The aminic part of the molecule is also susceptible to oxidation. The oxidation of p-aminophenols can lead to the formation of p-aminophenoxy radicals, which can then undergo further reactions to form polymeric products or indophenols. researchgate.net The presence of the bulky tert-butyl groups and the diphenylamino substituent will influence the specific degradation products formed.

Potential degradation products could arise from:

Oxidation of the Phenolic Ring: Leading to quinone methides or benzoquinones.

Oxidative Coupling: Dimerization or polymerization involving either the phenolic or aminic moieties.

Reactions involving the Diphenylamino Group: Formation of nitroxide radicals or products from the coupling of the phenyl rings.

Identifying the exact degradation products would require detailed analytical studies using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy on samples of 2,6-Di-tert-butyl-4-(diphenylamino)phenol subjected to oxidative stress. The table below lists potential classes of degradation products based on the chemistry of its functional groups.

| Functional Group | Potential Degradation Product Class |

|---|---|

| Hindered Phenol | Quinone Methides, Benzoquinones, Diphenoquinones |

| Diphenylamino | Nitroxide Radicals, Carbazole derivatives |

| Combined Structure | Polymeric materials, Products of intramolecular cyclization |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. For 2,6-Di-tert-butyl-4-(diphenylamino)phenol, DFT calculations would be employed to find the optimized molecular geometry, which corresponds to the lowest energy state on the potential energy surface.

Calculation of Electronic Properties (HOMO-LUMO Energies, Charge Transfer Characteristics)

The electronic properties of a molecule are central to its reactivity. DFT calculations can provide valuable information about the distribution of electrons within 2,6-Di-tert-butyl-4-(diphenylamino)phenol. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

The HOMO energy is related to the molecule's ability to donate an electron, a key characteristic for antioxidants. A higher HOMO energy level suggests a greater ease of electron donation. Conversely, the LUMO energy indicates the molecule's ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, it is anticipated that the electron density of the HOMO would be localized on the electron-rich phenol (B47542) and diphenylamino groups, making these sites susceptible to electrophilic attack and crucial for radical scavenging activity. Analysis of charge transfer characteristics would reveal how electron density shifts upon electronic excitation.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Electronic Absorption Spectra)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies correspond to the infrared (IR) and Raman spectra of the molecule. For 2,6-Di-tert-butyl-4-(diphenylamino)phenol, these calculations would predict the characteristic stretching and bending frequencies of its functional groups. For instance, the O-H stretching frequency of the phenolic hydroxyl group is a key indicator of its bonding environment and potential for hydrogen bonding. The calculated spectrum would provide a theoretical fingerprint of the molecule.

Electronic Absorption Spectra: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis). This would identify the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states. The calculations would also provide information on the nature of these transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework.

Theoretical Determination of Thermochemical Parameters (Bond Dissociation Enthalpies, Ionization Potentials)

Thermochemical parameters are vital for understanding the antioxidant activity of phenolic compounds.

Bond Dissociation Enthalpy (BDE): The BDE of the phenolic O-H bond is a critical parameter for evaluating the primary antioxidant mechanism, which often involves hydrogen atom transfer (HAT). A lower O-H BDE indicates that the hydrogen atom can be more easily donated to a radical species, thus neutralizing it. Computational methods can accurately calculate this value, providing a quantitative measure of the molecule's radical scavenging potential.

Ionization Potential (IP): The ionization potential is the energy required to remove an electron from the molecule. It is related to the single electron transfer (SET) mechanism of antioxidant action. A lower IP suggests that the molecule can more readily donate an electron to a radical. DFT calculations can provide reliable estimates of the adiabatic and vertical ionization potentials.

Mechanistic Insights into Radical Reactions via Computational Modeling

Computational modeling can be used to explore the detailed mechanisms of reactions between 2,6-Di-tert-butyl-4-(diphenylamino)phenol and various radical species (e.g., hydroxyl, peroxyl radicals). By calculating the potential energy surfaces for different reaction pathways, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET), researchers can determine the most favorable reaction mechanism under different conditions (e.g., in various solvents).

These studies would involve locating the transition state structures for each step of the reaction and calculating the corresponding activation energies. A lower activation energy for a particular pathway would indicate that it is the kinetically preferred mechanism. This level of detail is crucial for understanding how the molecule functions as an antioxidant at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Studies for Antioxidant Performance

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of 2,6-Di-tert-butyl-4-(diphenylamino)phenol, a QSAR study would involve a series of structurally related phenolic antioxidants.

Various molecular descriptors, many of which can be calculated computationally (e.g., HOMO/LUMO energies, BDE, IP, molecular shape indices, electrostatic potentials), would be correlated with experimentally determined antioxidant activities. The resulting QSAR model could then be used to predict the antioxidant performance of new, unsynthesized compounds and to guide the design of more potent antioxidants. For 2,6-Di-tert-butyl-4-(diphenylamino)phenol, descriptors related to its steric bulk, electronic properties of the diphenylamino group, and the phenolic O-H bond would likely be significant contributors to its antioxidant capacity.

Applications of 2,6 Di Tert Butyl 4 Diphenylamino Phenol in Polymer and Material Stabilization

The compound 2,6-Di-tert-butyl-4-(diphenylamino)phenol is a specialized antioxidant whose molecular architecture combines two key functional groups known for their stabilizing properties: a sterically hindered phenol (B47542) and a diphenylamine (B1679370). This unique hybrid structure positions it as a potent stabilizer for various organic materials, particularly polymers, lubricants, and fuels, protecting them from degradative processes.

Development of Analogues and Derivatives

Synthesis and Reactivity of Structurally Modified Analogues

The synthesis of analogues of 2,6-di-tert-butyl-4-(diphenylamino)phenol often starts with the versatile precursor 2,6-di-tert-butylphenol (B90309). A key intermediate for introducing a nitrogen-containing substituent at the 4-position is 2,6-di-tert-butyl-4-aminophenol. An efficient and environmentally conscious synthesis route for this intermediate involves the nitrosation of 2,6-di-tert-butylphenol, followed by a reduction reaction. guidechem.comgoogle.com This method avoids the use of harsh nitrating agents and expensive metal catalysts, offering a high yield of up to 99.0% over the two steps. guidechem.comgoogle.com

Once 2,6-di-tert-butyl-4-aminophenol is obtained, various synthetic routes can be employed to introduce different substituents on the amino group, leading to a wide range of analogues. For instance, reaction with appropriate aryl halides can yield diarylamino derivatives.

The reactivity of the core phenolic structure can also be modified by introducing different functional groups at the 4-position. For example, carbamide derivatives of 2,6-di-tert-butylphenol have been synthesized by reacting N,N-di(3,5-di-tert-butyl-4-hydroxyphenyl)carbamoylchloride with various amines. osti.gov Another class of analogues involves the incorporation of heterocyclic moieties. For instance, 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols have been synthesized by reacting 3,5-di-tert-butyl-4-hydroxybenzoic acid with aryl hydrazides in the presence of phosphorus oxychloride. nih.gov

Furthermore, hybrid molecules have been created by linking the 2,6-di-tert-butylphenol moiety to other chemical entities to explore novel properties. New diphenylsulfimide derivatives have been synthesized that contain a 2,6-di-tert-butylphenol substituent at the nitrogen atom, demonstrating the versatility of this core structure in creating multifunctional compounds. researchgate.net

The general reactivity of these analogues is centered around the phenolic hydroxyl group and the substituents on the aromatic ring. The bulky tert-butyl groups at the ortho positions provide steric hindrance, which is crucial for the stability of the resulting phenoxyl radical upon hydrogen atom donation, a key step in the antioxidant mechanism.

Impact of Substituent Effects on Chemical Reactivity and Antioxidant Performance

The chemical reactivity and antioxidant efficacy of 2,6-di-tert-butyl-4-(diphenylamino)phenol and its analogues are significantly influenced by the nature and position of substituents on the aromatic rings. The primary mechanism of action for phenolic antioxidants is their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The ease of this hydrogen atom transfer is a critical determinant of antioxidant activity.

Electron-donating groups (EDGs) attached to the phenol (B47542) ring, particularly at the ortho and para positions, generally enhance antioxidant activity. nih.gov This is because EDGs increase the electron density on the aromatic ring and the hydroxyl group, which in turn weakens the O-H bond, facilitating hydrogen atom donation. nih.gov The tert-butyl groups at the 2 and 6 positions of the parent compound are examples of such electron-donating alkyl groups.

Conversely, electron-withdrawing groups (EWGs) tend to decrease antioxidant activity. By pulling electron density away from the phenol ring, EWGs strengthen the O-H bond, making hydrogen atom donation more difficult. Research on 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols has shown that analogues with EWGs such as 4-Br, 4-Cl, 3,4-diCl, and 3,5-diCl on the aryl ring exhibit reduced or negated antioxidant activity. nih.gov

The following interactive table summarizes the general effects of different substituents on the antioxidant performance of phenolic compounds based on the principles observed in analogues of 2,6-di-tert-butyl-4-(diphenylamino)phenol.

| Substituent Type at para-position | Effect on O-H Bond | Effect on Phenoxyl Radical Stability | Overall Impact on Antioxidant Performance |

| Electron-Donating (e.g., -CH3, -OCH3) | Weaker | Increased | Enhanced |

| Electron-Withdrawing (e.g., -NO2, -Cl) | Stronger | Decreased | Diminished |

| Sterically Hindering (e.g., tert-butyl) | Weaker (due to electronic effects) | Significantly Increased | Enhanced |

Integration into Hybrid Antioxidant Systems and Co-stabilizer Formulations

To achieve broader protection against oxidative degradation, 2,6-di-tert-butyl-4-(diphenylamino)phenol and its derivatives are often integrated into hybrid antioxidant systems and co-stabilizer formulations. This approach leverages synergistic effects between different types of antioxidants and stabilizers.

Hybrid molecules, where the 2,6-di-tert-butylphenol moiety is covalently linked to another antioxidant group, represent a sophisticated strategy. For example, the synthesis of hybrid molecules combining sterically hindered phenols with diaryl ureas has been explored. mdpi.com Similarly, diphenylsulfimide derivatives incorporating the 2,6-di-tert-butylphenol structure have been developed, showing that the presence of both moieties in one molecule can lead to a significant enhancement of antioxidant activity. researchgate.net

In co-stabilizer formulations, phenolic antioxidants like the derivatives of 2,6-di-tert-butylphenol act as primary antioxidants or radical scavengers. They are often used in combination with secondary antioxidants that decompose peroxides into non-radical products. wikipedia.org This dual approach addresses different stages of the oxidation process, providing more comprehensive stabilization.

Common co-stabilizers used with phenolic antioxidants include:

Phosphites: Such as tris(2,4-di-tert-butylphenyl)phosphite, which act as peroxide decomposers. wikipedia.org

Thiosynergists: These are typically esters of 3,3-thiodipropionic acid that also function by breaking down peroxides. wikipedia.org

Studies on antioxidant blends have demonstrated that combinations can have enhanced activity due to synergistic effects. For instance, combinations of butylated hydroxytoluene (BHT), a related hindered phenol, with other antioxidants have shown synergistic inhibitory effects on inflammatory responses triggered by oxidative stress. researchgate.net The formulation of ternary blends containing a phenolic antioxidant, another radical scavenger like ethoxyquin, and a metal chelator such as citric acid has been shown to provide superior synergistic performance in enhancing lipid oxidative stability compared to single-component systems. mdpi.com

The integration of 2,6-di-tert-butyl-4-(diphenylamino)phenol and its analogues into these advanced systems allows for a multi-pronged defense against oxidation, extending the service life and maintaining the integrity of a wide range of materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.